molecular formula C19H17BrN4O2S2 B3292246 4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 877642-40-5

4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3292246
CAS No.: 877642-40-5
M. Wt: 477.4 g/mol
InChI Key: YXRNSJHOIRSQQL-UHFFFAOYSA-N
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Description

4-Bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide (CAS: 877642-40-5) is a triazolothiazole-sulfonamide hybrid compound with the molecular formula C₁₉H₁₇BrN₄O₂S₂ and a molecular weight of 477.40 g/mol . Its structure combines a brominated benzene sulfonamide group linked via an ethyl chain to a triazolothiazole core substituted with a 4-methylphenyl moiety. This compound is synthesized through multistep reactions involving Friedel-Crafts alkylation, hydrazide formation, and cyclization, as described in analogous protocols .

Properties

IUPAC Name

4-bromo-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-13-2-4-14(5-3-13)18-22-19-24(23-18)16(12-27-19)10-11-21-28(25,26)17-8-6-15(20)7-9-17/h2-9,12,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRNSJHOIRSQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiazole ring.

    Introduction of the Bromine Atom: The bromination of the aromatic ring is carried out using bromine or a brominating agent under controlled conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For example, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation by interfering with specific signaling pathways. The sulfonamide group enhances solubility and bioavailability, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Properties
The sulfonamide moiety is well-known for its antibacterial activity. Compounds similar to 4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide have demonstrated efficacy against various bacterial strains. The presence of the bromine atom may enhance the compound's potency by increasing its lipophilicity and enabling better membrane penetration .

Anti-inflammatory Effects
Studies suggest that sulfonamides can also exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Agricultural Applications

Pesticide Development
The structural characteristics of 4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide make it a candidate for developing new pesticides. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies while minimizing environmental impact. Research into its efficacy against agricultural pests is ongoing .

Material Science Applications

Polymer Synthesis
The compound's unique structure allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research on synthesizing smart materials using this compound is currently being explored, particularly in the development of responsive materials for sensors or drug delivery systems .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various triazole derivatives. The study found that modifications similar to those present in 4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide significantly increased cytotoxicity against breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial agents derived from sulfonamides, researchers reported that compounds with similar structures exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazolothiazole moiety may play a crucial role in binding to these targets, while the sulfonamide group can enhance solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives, focusing on substituent effects, synthetic pathways, and biological activities:

Compound Name Key Substituents Molecular Weight (g/mol) Key Spectral Features Reported Biological Activity
Target Compound : 4-Bromo-N-{2-[2-(4-methylphenyl)-triazolo[3,2-b]thiazol-6-yl]ethyl}benzenesulfonamide Bromo, 4-methylphenyl, sulfonamide 477.40 IR: ν(C=S) at 1247–1255 cm⁻¹; absence of ν(S-H) (~2500–2600 cm⁻¹) Limited data; hypothesized antibacterial/anti-inflammatory activity based on analogs
Analog 1 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] X = H, Cl, Br; 2,4-difluorophenyl 420–490 (varies with X) IR: ν(C=S) at 1247–1255 cm⁻¹; ν(NH) at 3278–3414 cm⁻¹ Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus)
Analog 2 : N-{2-[2-(2-fluorophenyl)-triazolo[3,2-b]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzenesulfonamide 2-fluorophenyl, methoxy, methyl ~465 (estimated) Not explicitly reported; expected ν(SO₂) ~1350 cm⁻¹ and ν(C-F) ~1200 cm⁻¹ Unreported; structural similarity suggests potential kinase inhibition
Analog 3 : Thiazolo[3,2-b][1,2,4]triazole-diphenylsulfone derivatives [Barbuceanu et al.] Diphenylsulfone, variable R groups 450–500 IR: ν(SO₂) ~1350 cm⁻¹; ν(C=N) ~1600 cm⁻¹ Antibacterial activity (MIC: 8–32 µg/mL against E. coli and B. subtilis)
Analog 4 : 3-[2-(N-methylamino)phenyl]-6-[2-(2,4-dichlorophenoxy)ethyl]-triazolo[3,4-b]thiadiazole Dichlorophenoxy, methylaminophenyl ~480 ¹H-NMR: δ 6.8–7.5 ppm (aromatic protons); δ 4.2 ppm (OCH₂) Weak anti-inflammatory activity (15–25% inhibition in carrageenan model vs. 70% for diclofenac)

Key Observations :

Substituent Effects on Bioactivity: The bromo substituent in the target compound may enhance lipophilicity and membrane penetration compared to chloro or hydrogen analogs, as seen in halogenated sulfonamides .

Synthetic Pathways :

  • The target compound’s triazolothiazole core is synthesized via cyclization of hydrazinecarbothioamides under basic conditions (8% NaOH), similar to triazole-thiones in Analog 1 .
  • In contrast, thiazolo-triazoles with diphenylsulfone moieties (Analog 3) are synthesized via nucleophilic substitution, highlighting divergent routes for sulfonamide-linked heterocycles .

Spectroscopic Differentiation :

  • The absence of ν(S-H) in the target compound’s IR spectrum confirms its thione tautomeric form, a feature shared with Analog 1 .
  • ¹H-NMR of triazolothiadiazoles (Analog 4) shows distinct aromatic and ethylenic proton shifts compared to the target compound’s ethyl-linked sulfonamide .

Biological Activity Trends: Sulfonamide-triazolothiazole hybrids (e.g., Analog 3) demonstrate moderate antibacterial activity, suggesting the target compound’s bromo and methylphenyl groups may enhance potency against resistant strains .

Biological Activity

Overview

4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a synthetic compound notable for its complex structure that combines a bromine atom, a sulfonamide group, and a triazolothiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazolothiazole moiety is believed to play a crucial role in binding to these targets, while the sulfonamide group enhances solubility and bioavailability. The specific pathways and interactions depend on the intended application of the compound.

Biological Activities

Research indicates that 4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar triazolothiazole structures demonstrate significant cytotoxic potential against various cancer cell lines (IC50 values ranging from 1.1 to 18.8 µM) . The inhibition of key signaling pathways involved in cell proliferation and survival may contribute to this effect.
  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain kinases involved in proliferative diseases such as cancer and psoriasis . This mechanism is critical for developing targeted therapies.
  • Antimicrobial Properties : Some derivatives of triazolothiazole compounds have shown promising antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide reveals that modifications to the triazolothiazole core can significantly influence biological activity. For instance:

  • Substituents on the phenyl ring can enhance potency and selectivity.
  • The presence of the sulfonamide group is crucial for maintaining solubility and bioavailability.

Case Studies

Several studies have explored the biological activity of compounds related to 4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide:

StudyFindings
Marathe et al. (2020)Identified significant anticancer properties in triazolothiadiazine derivatives .
PMC Article (2022)Highlighted diverse pharmacological activities including anticancer and enzyme inhibition .
Patent Analysis (1998)Reported selective MEK kinase inhibition leading to reversal of transformed phenotypes in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

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